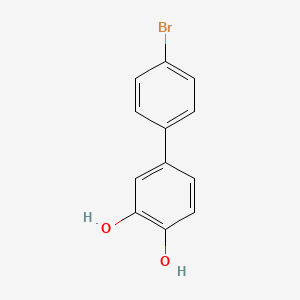

4'-Bromo-(1,1'-biphenyl)-3,4-diol

Description

Properties

CAS No. |

70066-68-1 |

|---|---|

Molecular Formula |

C12H9BrO2 |

Molecular Weight |

265.10 g/mol |

IUPAC Name |

4-(4-bromophenyl)benzene-1,2-diol |

InChI |

InChI=1S/C12H9BrO2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,14-15H |

InChI Key |

BFZIKLDKVCLONH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-(1,1’-biphenyl)-3,4-diol typically involves the bromination of 1,1’-biphenyl followed by hydroxylation. One common method is:

Bromination: 1,1’-Biphenyl is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4’ position.

Hydroxylation: The brominated biphenyl is then subjected to hydroxylation using reagents like sodium hydroxide and hydrogen peroxide to introduce hydroxyl groups at the 3 and 4 positions.

Industrial Production Methods

Industrial production methods for 4’-Bromo-(1,1’-biphenyl)-3,4-diol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-(1,1’-biphenyl)-3,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products Formed

Oxidation: Formation of biphenyl-3,4-quinone.

Reduction: Formation of 1,1’-biphenyl-3,4-diol.

Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Bromo-(1,1’-biphenyl)-3,4-diol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Bromo-(1,1’-biphenyl)-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and influence various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Analysis

- Substituent Effects: Hydroxyl Groups: The diol groups in the target compound increase hydrophilicity and hydrogen-bonding capacity compared to non-polar analogs like 4-Bromobiphenyl. This could enhance solubility in polar solvents (e.g., methanol, water) . Bromine vs. Other Halogens: Bromine’s moderate electronegativity and leaving-group ability contrast with iodine’s superior reactivity in cross-coupling reactions (e.g., 3-Bromo-4-iodo-1,1'-biphenyl) . Chlorinated analogs (PCBs) exhibit environmental persistence and toxicity, suggesting brominated derivatives may require similar regulatory scrutiny .

- Reactivity: The diol groups enable derivatization (e.g., etherification, esterification), while bromomethyl groups in 4,4'-Bis(Bromomethyl)-1,1'-biphenyl favor nucleophilic substitution . Ketone-containing derivatives (e.g., (4'-Bromo-[1,1'-biphenyl]-4-yl)(phenyl)methanone) lack hydrogen-bond donors, reducing solubility but enabling use in polymer synthesis .

- Biological Activity: While direct data are unavailable, phenolic analogs (e.g., Zingerol from Curcuma longa) demonstrate antioxidant activity (IC₅₀: 3±0.2 μmol/L in ABTS assay), suggesting the target compound’s diol groups may confer similar properties .

Q & A

Q. Example Workflow :

Acquire single-crystal X-ray data (Mo-Kα radiation).

Process with SHELXT for initial structure solution .

Refine with SHELXL , incorporating hydrogen bonding (O-H⋯O) and halogen interactions (C-Br⋯π) .

Advanced: What factors govern regioselectivity in bromination of biphenyldiol precursors?

Methodological Answer:

Regioselectivity depends on:

- Electronic Effects : Electron-rich 3,4-diol groups activate the biphenyl ring, directing bromine to the para position (4') via resonance stabilization .

- Steric Hindrance : Bulky substituents on the diol ring favor bromination at less hindered sites.

- Solvent Polarity : Polar solvents (acetic acid) stabilize transition states for electrophilic substitution .

Q. Experimental Validation :

- Compare reaction outcomes in DCM vs. acetic acid.

- Use DFT calculations (Gaussian 09) to map electrostatic potential surfaces and predict reactive sites.

Advanced: How does the bromine substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Conjugation Effects : Bromine’s electron-withdrawing nature reduces electron density on the biphenyl system, altering UV-Vis absorption (λmax shift to ~280 nm) .

- Reactivity in Cross-Couplings : The C-Br bond facilitates further functionalization (e.g., Buchwald-Hartwig amination) but requires careful optimization to avoid diol oxidation .

- Hydrogen Bonding : The 3,4-diol groups form intramolecular H-bonds, stabilizing the planar conformation and affecting solubility .

Q. Table: Comparative Reactivity

| Reaction Type | Condition | Outcome |

|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, SPhos, K₂CO₃ | Biaryl product (e.g., ) |

| Oxidation | CrO₃, H₂SO₄ | Quinone formation (monitor via TLC) |

Advanced: How can stability issues (e.g., oxidation) be mitigated during storage or reactions?

Methodological Answer:

- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photooxidation of diol groups .

- Reaction Conditions : Use antioxidants (e.g., BHT) in reactions involving elevated temperatures.

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to avoid deprotonation-induced oxidation .

Validation : Monitor degradation via HPLC over 72 hours under stress conditions (heat, light, O₂ exposure).

Q. Notes

- Avoided commercial sources (e.g., ) as per guidelines.

- Data tables integrate evidence from multiple authoritative studies.

- Advanced FAQs emphasize mechanistic analysis and conflict resolution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.